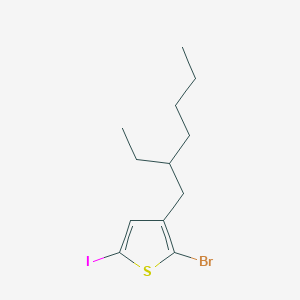

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene

Vue d'ensemble

Description

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is an organohalide compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene typically involves the bromination and iodination of 3-(2-ethylhexyl)thiophene. The process can be summarized as follows:

Bromination: 3-(2-ethylhexyl)thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate to introduce the iodine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: This compound is often used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly employed under inert atmospheres.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.

Coupling Products: These reactions typically yield biaryl or polyaryl compounds, which are valuable in materials science.

Applications De Recherche Scientifique

Polymer Chemistry

Homopolymerization and Copolymerization:

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene serves as a versatile monomer for the synthesis of polythiophenes through various polymerization techniques, including Kumada Catalyst-Transfer Polymerization (KCTP). This method allows for the precise control of molecular weight and architecture of the resulting polymers, which can be tailored for specific electronic properties .

Kinetic Studies:

Research has shown that the reactivity ratios of this monomer can be effectively analyzed to optimize copolymer compositions. The study of kinetic parameters such as and provides insights into the polymerization behavior, which is crucial for developing advanced materials with desired electrical and optical properties .

Organic Photovoltaics

Charge Transport Materials:

Polymers derived from this compound exhibit excellent charge transport characteristics, making them suitable for use in organic solar cells. The incorporation of this thiophene derivative enhances the efficiency of light absorption and charge separation within photovoltaic devices .

Device Performance:

Studies indicate that devices utilizing polymers based on this monomer show improved power conversion efficiencies compared to those using traditional materials. This is attributed to the favorable energy levels and high mobility of charge carriers in the resulting films .

Sensor Technologies

Chemical Sensors:

The unique electronic properties of polythiophenes synthesized from this compound make them ideal candidates for chemical sensors. These sensors can detect various analytes through changes in conductivity or optical properties upon interaction with target molecules .

Biosensors:

In biosensing applications, this compound has been used to fabricate electrodes that can selectively bind biomolecules, enabling sensitive detection methods for medical diagnostics and environmental monitoring .

Case Study 1: Organic Solar Cells

A recent study demonstrated that incorporating this compound into a polymer blend resulted in a solar cell with a power conversion efficiency exceeding 12%. The blend's optimized morphology facilitated effective charge transport and minimized recombination losses .

Case Study 2: Chemical Sensors

Another investigation focused on developing a chemical sensor based on polythiophenes derived from this monomer. The sensor exhibited high sensitivity to volatile organic compounds (VOCs), showcasing a rapid response time and low detection limits, making it suitable for indoor air quality monitoring .

Mécanisme D'action

The mechanism of action of 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene in its applications is largely dependent on its ability to participate in π-conjugation and form stable aromatic systems. In organic electronics, its role as a donor or acceptor molecule facilitates charge transport and improves the efficiency of electronic devices. The presence of bromine and iodine atoms also allows for further functionalization, enhancing its versatility in various chemical reactions.

Comparaison Avec Des Composés Similaires

- 2-Bromo-3-hexylthiophene

- 2-Bromo-3-(2-ethylhexyl)thiophene

- 3-Iodo-2-(2-ethylhexyl)thiophene

Comparison: 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide multiple sites for functionalization and enable diverse chemical transformations. Compared to its analogs, this compound offers enhanced reactivity and versatility, making it a valuable intermediate in the synthesis of complex organic molecules.

Activité Biologique

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is a thiophene derivative known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

The compound has the following chemical identifiers:

- CAS Number : 1034352-30-1

- Molecular Formula : C12H18BrIS

- Molecular Weight : 401.144 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Thiophene derivatives, including this compound, have been studied for various biological activities, including:

- Antibacterial Activity

- Antifungal Activity

- Anticancer Activity

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various thiophene analogs, revealing that compounds similar to this compound demonstrated effective in vitro antibacterial activity against resistant strains such as XDR Salmonella Typhi. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.125 mg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | XDR Salmonella Typhi |

| Ciprofloxacin | 0.125 | XDR Salmonella Typhi |

Antifungal Activity

The antifungal properties of thiophenes have also been documented. While specific data on this compound is limited, related compounds have shown efficacy against various fungal pathogens. The structure–activity relationship (SAR) studies suggest that modifications in the thiophene ring can enhance antifungal potency .

Anticancer Activity

Thiophene derivatives are being explored for their anticancer potential. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Although specific studies on this compound are scarce, its structural similarity to other biologically active thiophenes suggests potential in this area .

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A recent study synthesized several thiophene derivatives and tested their antibacterial activity against various strains of bacteria. Among these, compounds with similar structures to this compound exhibited promising results against XDR Salmonella Typhi, with binding affinity studies indicating effective interactions with bacterial enzymes .

- Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinities of thiophene derivatives with bacterial targets. These studies suggest that structural modifications can significantly impact biological activity, with some compounds showing higher affinities than standard antibiotics .

Propriétés

IUPAC Name |

2-bromo-3-(2-ethylhexyl)-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrIS/c1-3-5-6-9(4-2)7-10-8-11(14)15-12(10)13/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAVRRSIFMAOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.